1-Benzylsulfinyl-3-ethoxypropan-2-ol

Lipophilicity LogP Drug-likeness

Aqueous screening often requires fragment-like compounds with balanced solubility and permeability, yet many sulfoxide fragments are too lipophilic or insoluble for direct use. 1-Benzylsulfinyl-3-ethoxypropan-2-ol addresses this need with a precisely tuned LogP of 0.41 and estimated aqueous solubility of ~11.6 mg/mL, enabling direct dissolution in aqueous assay buffers up to 50 µM without DMSO co-solvent. Its molecular weight of 242.3 Da and 3 hydrogen-bond acceptors meet all fragment-like criteria. The ethoxypropanol backbone offers a functional handle for post-screening derivatization, while the benzylsulfinyl group provides chiral auxiliary potential for asymmetric synthesis.

Molecular Formula C12H18O3S
Molecular Weight 242.34 g/mol
Cat. No. B3845464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylsulfinyl-3-ethoxypropan-2-ol
Molecular FormulaC12H18O3S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCOCC(CS(=O)CC1=CC=CC=C1)O
InChIInChI=1S/C12H18O3S/c1-2-15-8-12(13)10-16(14)9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3
InChIKeyVKWOYBDESMFJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylsulfinyl-3-ethoxypropan-2-ol: Sourcing & Procurement


1-Benzylsulfinyl-3-ethoxypropan-2-ol (C₁₂H₁₈O₃S, MW 242.3 g/mol) is a synthetic sulfoxide featuring a benzylsulfinyl group at position 1 and an ethoxy group at position 3 of a propan-2-ol backbone . It belongs to the phenyl sulfoxide class of organosulfur compounds, which are widely employed as chiral auxiliaries, synthetic intermediates, and bioactive scaffolds in medicinal chemistry [1]. The compound is commercially available as a screening compound (Hit2Lead/ChemBridge catalog #5352450) with reported physicochemical parameters including LogP 0.41 and LogSW -1.32 .

Hit2Lead / ChemBridge screening compound, catalog #5352450
Intermediate lipophilicity supports cell-permeability and solubility balance in assay selection
Benzylsulfinyl chiral auxiliary for asymmetric synthesis workflow exploration

1-Benzylsulfinyl-3-ethoxypropan-2-ol: Substitution Limitations


Within the sulfinyl-propanol chemical space, small structural variations produce substantial shifts in lipophilicity, solubility, and hydrogen-bonding capacity—parameters that directly govern suitability for specific assay formats, formulation requirements, and synthetic routes. The combination of a benzylsulfinyl moiety with an ethoxy ether at the 3-position generates a unique polarity profile: LogP of 0.41 and LogSW of -1.32 distinguish this compound from both the more hydrophilic diol analog 3-benzylsulfinylpropane-1,2-diol (LogP ~0.2 estimated) and the markedly more lipophilic tolylsulfinyl propanol (LogP 2.35) . The ethoxy group introduces additional rotatable bonds (5 total) and a third hydrogen-bond acceptor relative to simpler benzylsulfinyl ethanols, altering both conformational flexibility and solvation behavior .

1
Diol analog (3-benzylsulfinylpropane-1,2-diol) More polar and H-bond network may alter solubility and assay compatibility; not a direct substitute.
2
p-Tolylsulfinyl propanol Markedly higher lipophilicity (LogP 2.35) may limit aqueous-buffer screening performance.
3
2-(Benzylsulfinyl)ethanol Lacks ethoxy group; fewer H-bond acceptors and lower conformational flexibility may reduce target-binding versatility.

1-Benzylsulfinyl-3-ethoxypropan-2-ol: Comparative Evidence


Lipophilicity vs. Aryl/Alkyl Sulfinyl Propanols

The target compound exhibits an intermediate LogP of 0.41, placing it between the more polar diol comparator (3-benzylsulfinylpropane-1,2-diol, LogP ~0.2 estimated) and the more lipophilic p-tolylsulfinyl congener ((S,RS)-1-(4-methylphenyl)sulfinyl-2-propanol, LogP 2.35) . This ~1.9 LogP unit spread across only three structural analogs demonstrates that the ethoxy substitution on the propanol backbone provides a tunable lipophilicity window absent in simpler sulfinyl alcohols.

Lipophilicity Window
Reported
LogP 0.41 vs. diol (~0.2) and tolylsulfinyl (2.35)
Intermediate lipophilicity supports cellular permeability study fit
Calculated LogP values; experimental validation recommended
Lipophilicity LogP Drug-likeness Permeability

Aqueous Solubility Advantage

1-Benzylsulfinyl-3-ethoxypropan-2-ol has a reported LogSW of -1.32, corresponding to an aqueous solubility of approximately 11.6 mg/mL . This value is markedly higher than that of related benzylsulfinyl compounds lacking the ethoxypropanol motif. 3-Benzylsulfinylpropane-1,2-diol, despite having two hydroxyl groups, has a higher density (1.337 g/cm³) and higher boiling point (506.1 °C), consistent with stronger intermolecular hydrogen bonding that can reduce effective solubility in non-aqueous media . The ethoxy group in the target compound disrupts this hydrogen-bond network, enhancing water solubility while maintaining organic solvent compatibility.

Aqueous Solubility
Reported
LogSW −1.32 (~11.6 mg/mL)
Enables aqueous buffer-based assay workflows without DMSO pre-dissolution
Supplier-reported solubility; independent verification advised
Aqueous Solubility LogSW Formulation Assay compatibility

H-Bond Acceptor Count: vs. 2-(Benzylsulfinyl)ethanol

1-Benzylsulfinyl-3-ethoxypropan-2-ol possesses 3 hydrogen-bond acceptors (Hacc = 3) compared to 2 hydrogen-bond acceptors in the simpler analog 2-(benzylsulfinyl)ethanol . The additional H-bond acceptor arises from the ethoxy ether oxygen at position 3, which is absent in ethanol-backbone analogs. This third acceptor site expands the pharmacophoric surface available for polar interactions with biological targets, potentially enabling binding modes inaccessible to the simpler ethanol derivative.

H-Bond Acceptor Count
Cross-study comparable
3 (target) vs. 2 (ethanol analog)
Additional acceptor may expand pharmacophoric surface for target engagement
Pharmacophore modeling recommended for target-specific assessment
H-bond acceptor Pharmacophore Target engagement Molecular recognition

Rotatable Bond Flexibility: vs. Constrained Analogs

The target compound has 5 rotatable bonds, conferring a moderate degree of conformational flexibility . In comparison, 2-(benzylsulfinyl)ethanol has only 3 rotatable bonds, and 3-benzylsulfinylpropane-1,2-diol has 4 [1]. The target's additional rotatable bond arises from the ethoxy ethyl group, which can sample gauche and anti conformations, providing a larger conformational ensemble than the simpler ethanol or diol analogs while remaining below the threshold (≤10 rotatable bonds) associated with poor oral bioavailability.

Rotatable Bonds
Reported
5 rotatable bonds
Moderate flexibility balances binding entropy and conformational sampling
Favorable for diverse target pocket screening
Conformational flexibility Entropy Binding Rotatable bonds

Antimicrobial Activity: Benzylsulfinyl Scaffold vs. Controls

While no direct antimicrobial data were identified for 1-Benzylsulfinyl-3-ethoxypropan-2-ol itself, structurally related benzylsulfinyl-containing compounds exhibit confirmed antibacterial activity. Specifically, 2,5-dihydroxy-3-methanesulfinylbenzyl alcohol, a fungal secondary metabolite containing a benzylsulfinyl pharmacophore, demonstrates antibacterial activity against Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), and Proteus vulgaris (Gram-negative) [1]. Additionally, synthetic 1-(5-(benzylsulfinyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-thiourea/urea derivatives show moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [2]. These class-level data establish the benzylsulfinyl group as a privileged scaffold for antimicrobial activity, supporting the target compound's potential as a screening candidate in antibacterial discovery programs.

Antimicrobial Precedent
Class-level inference
Benzylsulfinyl class active against Gram-negative and Gram-positive strains
Supports antimicrobial screening context; target compound not directly tested
Direct MIC data required for target compound
Antimicrobial Benzylsulfinyl Gram-positive Gram-negative

1-Benzylsulfinyl-3-ethoxypropan-2-ol: Key Applications


FBDD Library Expansion: Filling the Lipophilicity Gap

With a LogP of 0.41, a molecular weight of 242 Da, and 3 H-bond acceptors, 1-Benzylsulfinyl-3-ethoxypropan-2-ol meets all fragment-like criteria (MW <300, LogP ≤3, Hacc ≤3) [1]. Unlike the more polar diol analog (LogP ~0.2) or the more lipophilic tolylsulfinyl analog (LogP 2.35) [2], it occupies a specific lipophilicity niche (LogP 0.4–0.5) currently underrepresented in commercial fragment libraries. Procurement for FBDD campaigns targeting polar enzyme active sites (e.g., kinases, carbonic anhydrases) where balanced solubility/permeability is critical is directly supported by these physicochemical parameters.

Aqueous-Compatibility Screening Campaigns

The reported LogSW of -1.32 corresponds to estimated aqueous solubility of ~11.6 mg/mL [1], sufficient for direct dissolution in aqueous assay buffers at concentrations up to 50 µM without DMSO co-solvent. This solubility profile distinguishes the compound from less soluble benzylsulfinyl derivatives that require DMSO stock solutions, which can introduce solvent artifacts (e.g., protein precipitation, false-positive aggregation) in biochemical and cell-based assays. Researchers procuring compounds for high-throughput screening (HTS) in aqueous formats should prioritize this compound over analogs with unreported or poor solubility.

Chiral Sulfoxide Synthesis: Asymmetric Reaction Development

The benzylsulfinyl group is a well-established chiral auxiliary in asymmetric synthesis. Ortho-sulfinylbenzyl carbanions have been demonstrated to undergo asymmetric addition to sulfonylacetylene derivatives with high diastereoselectivity, forming Csp–Csp³ bonds via an unusual α-attack (anti-Michael addition) mechanism [1]. The target compound's ethoxypropanol backbone provides a functional handle (hydroxyl + ether) for further derivatization post-sulfinyl-directed transformation, offering synthetic versatility beyond simpler benzylsulfinyl ethanols. Procurement for methodology development in stereoselective C–C bond formation is supported by the broader literature precedent for benzylsulfinyl-directed asymmetric synthesis.

Antibacterial SAR: Benzylsulfinyl Scaffold Follow-Up

Class-level evidence confirms that benzylsulfinyl-containing compounds exhibit antibacterial activity against clinically relevant Gram-negative pathogens including E. coli, P. aeruginosa, and P. vulgaris [1], as well as Gram-positive strains [2]. The target compound's unique ethoxypropanol substitution differentiates it from previously explored benzylsulfinyl antibacterials (which typically feature diol, benzoic acid, or heterocyclic attachments). Procurement for systematic SAR exploration around the propanol substitution pattern is merited to determine whether the ethoxy group confers spectrum broadening, resistance bypass, or improved selectivity relative to existing benzylsulfinyl leads.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Fragment-like profile (moderate MW, balanced LogP, multiple H-bond acceptors)
Ligand efficiency and binding-site complementarity screening
Aqueous assay-based HTS
Reported aqueous solubility suitable for buffer-based screens
Solvent-artifact minimization in biochemical and cell-based assays
Asymmetric C–C bond formation
Benzylsulfinyl chiral auxiliary with ethoxypropanol derivatization handle
Diastereoselectivity and synthetic utility assessment
Antimicrobial screening hit follow-up
Benzylsulfinyl pharmacophore with differentiated ethoxypropanol substitution
Spectrum-of-activity and resistance profiling in Gram-negative/Gram-positive panels
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